molecular formula C14H22N4O4 B032229 tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate CAS No. 152120-54-2

tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate

Cat. No. B032229
M. Wt: 310.35 g/mol
InChI Key: QFNFDHNZVTWZED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate showcases innovative methodologies in organic chemistry. Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups to N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) via treatment with tert-butyldimethylsilyl trifluoromethanesulfonate and other reagents, underlining the flexibility in modifying tert-butoxycarbonyl (Boc) protected compounds (Sakaitani & Ohfune, 1990). Similarly, Zhao et al. (2017) highlighted a rapid synthetic method for an important intermediate, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, which is pivotal for synthesizing biologically active compounds, demonstrating a three-step synthesis with an 81% total yield (Zhao et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is vital for understanding the chemical behavior of tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate. Liu et al. (2012) synthesized and separated diastereomers of a related compound, showcasing the use of X-ray crystallography for structural determination (Liu et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate and its derivatives reveal the compound's reactive nature. Ochiai et al. (1999) described the radical oxidation of carbamate derivatives with hypervalent tert-butylperoxyiodanes, leading to the formation of imides or tert-butylperoxyamide acetals, depending on reaction conditions (Ochiai et al., 1999).

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Novel Compounds : Novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were synthesized using a multi-step process involving tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate as an intermediate. This compound was utilized in the synthesis of ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate, demonstrating its role in creating complex molecules with potential antibacterial activity (Prasad, 2021).

Chemoselective Transformations : The N-tert-butyldimethylsilyloxycarbonyl group, derived from N-tert-butoxycarbonyl (Boc), showcases the compound's utility in chemoselective transformations. This process highlights the versatility of tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate in modifying amino protecting groups, facilitating the synthesis of N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).

Molecular Reactivity and Applications

Guanidinylation Reagent : A derivative of 1H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, developed to synthesize bis(carbamate)-protected guanidines from primary and secondary amines, underscores the reactivity and potential application of tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate in medicinal chemistry. This reagent facilitates the efficient conversion of amines to guanidines, a crucial step in synthesizing various biologically active compounds (Yong et al., 1999).

Intermolecular Hydrogen Bonding : The study of carbamate derivatives, including those related to tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate, reveals the intricate hydrogen-bonding patterns that govern molecular assembly. Such insights are valuable for understanding the molecular structures and potential interactions in pharmaceutical compounds (Das et al., 2016).

Safety And Hazards

The compound is associated with certain hazards. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFDHNZVTWZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423002
Record name tert-Butyl [(Z)-[(tert-butoxycarbonyl)amino](1H-pyrazol-1-yl)methylidene]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate

CAS RN

152120-54-2
Record name tert-Butyl [(Z)-[(tert-butoxycarbonyl)amino](1H-pyrazol-1-yl)methylidene]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine
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